molecular formula C25H43NO14 B8106491 m-PEG8-ethoxycarbonyl-NHS ester

m-PEG8-ethoxycarbonyl-NHS ester

Cat. No.: B8106491
M. Wt: 581.6 g/mol
InChI Key: GEZGBNKPTJXTNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

m-PEG8-ethoxycarbonyl-NHS ester: is a polyethylene glycol (PEG)-based linker used in the synthesis of PROTACs (Proteolysis Targeting Chimeras). This compound is known for its ability to facilitate the conjugation of two molecules within PROTACs, making it a valuable tool in targeted protein degradation research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of m-PEG8-ethoxycarbonyl-NHS ester typically involves the reaction of m-PEG8 with ethoxycarbonyl chloride and N-hydroxysuccinimide (NHS) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the NHS ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is then purified using techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions: m-PEG8-ethoxycarbonyl-NHS ester primarily undergoes nucleophilic substitution reactions. The NHS ester group is highly reactive towards nucleophiles, particularly primary amines, forming stable amide bonds .

Common Reagents and Conditions:

    Reagents: Primary amines, triethylamine, ethoxycarbonyl chloride, N-hydroxysuccinimide.

    Conditions: Anhydrous conditions, room temperature to slightly elevated temperatures.

Major Products: The major product formed from the reaction of this compound with primary amines is the corresponding amide .

Mechanism of Action

m-PEG8-ethoxycarbonyl-NHS ester functions as a linker in PROTACs, which are designed to target specific proteins for degradation. The compound facilitates the formation of a stable amide bond between the PROTAC molecule and the target protein. This linkage allows the PROTAC to recruit an E3 ubiquitin ligase, which tags the target protein with ubiquitin molecules, marking it for degradation by the proteasome .

Comparison with Similar Compounds

Properties

IUPAC Name

4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl] butanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H43NO14/c1-31-6-7-32-8-9-33-10-11-34-12-13-35-14-15-36-16-17-37-18-19-38-20-21-39-24(29)4-5-25(30)40-26-22(27)2-3-23(26)28/h2-21H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEZGBNKPTJXTNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOC(=O)CCC(=O)ON1C(=O)CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H43NO14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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